molecular formula C21H25NO3 B2703054 N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide CAS No. 329777-60-8

N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide

Cat. No.: B2703054
CAS No.: 329777-60-8
M. Wt: 339.435
InChI Key: RSUKGYDZAGBMNM-FMIVXFBMSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both methoxy and isobutyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-(2-methylpropyl)benzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between 2,4-dimethoxyaniline and 4-(2-methylpropyl)benzaldehyde.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The final step involves the acylation of the amine with acryloyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: Studied for its effects on cellular pathways and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism by which N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the isobutyl group, resulting in different reactivity and biological activity.

    N-(2-Methoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide: Lacks one methoxy group, affecting its electronic properties and interactions.

Uniqueness

N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide is unique due to the presence of both methoxy and isobutyl groups, which confer distinct steric and electronic characteristics

Properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15(2)13-17-7-5-16(6-8-17)9-12-21(23)22-19-11-10-18(24-3)14-20(19)25-4/h5-12,14-15H,13H2,1-4H3,(H,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUKGYDZAGBMNM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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